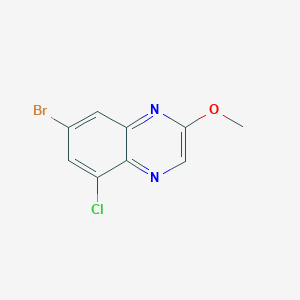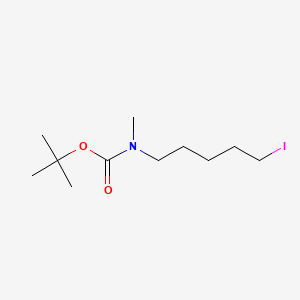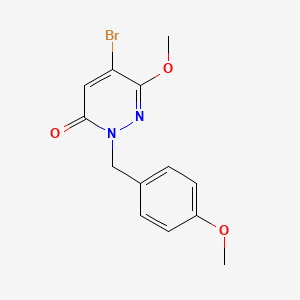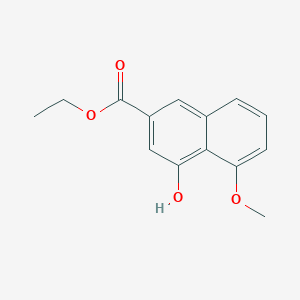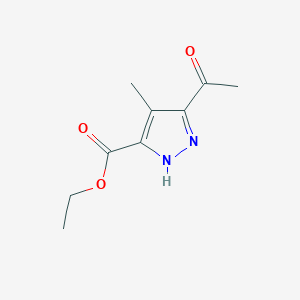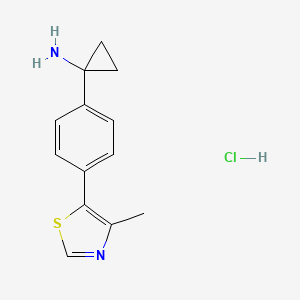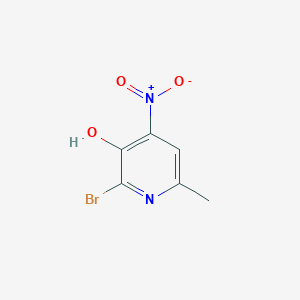
2-Bromo-6-methyl-4-nitro-3-pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-methyl-4-nitro-3-pyridinol is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine, methyl, and nitro groups attached to the pyridinol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methyl-4-nitro-3-pyridinol typically involves the bromination of 6-methyl-4-nitro-3-pyridinol. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyridinol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and concentration of reagents, are optimized to achieve maximum efficiency and purity of the final product .
化学反応の分析
Types of Reactions: 2-Bromo-6-methyl-4-nitro-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Bromo-6-methyl-4-amino-3-pyridinol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed:
- Oxidation products include various oxides and higher oxidation state derivatives.
- Reduction products include 2-Bromo-6-methyl-4-amino-3-pyridinol.
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom .
科学的研究の応用
2-Bromo-6-methyl-4-nitro-3-pyridinol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-6-methyl-4-nitro-3-pyridinol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the pyridinol ring also contribute to the compound’s reactivity and interactions with biological molecules .
類似化合物との比較
- 2-Bromo-3-hydroxypyridine
- 2-Bromo-3-pyridinol
- 2-Bromo-6-methylpyridin-3-ol
Comparison: 2-Bromo-6-methyl-4-nitro-3-pyridinol is unique due to the presence of both bromine and nitro groups on the pyridinol ring, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C6H5BrN2O3 |
|---|---|
分子量 |
233.02 g/mol |
IUPAC名 |
2-bromo-6-methyl-4-nitropyridin-3-ol |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-2-4(9(11)12)5(10)6(7)8-3/h2,10H,1H3 |
InChIキー |
UPEXYIZBUGGOJW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)Br)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


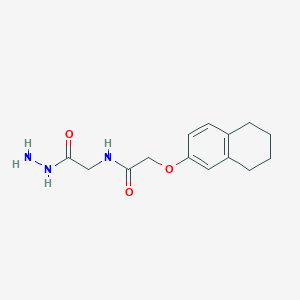
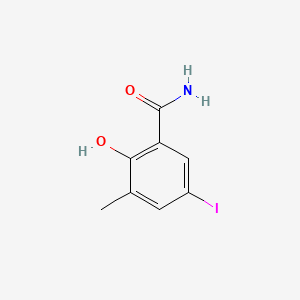

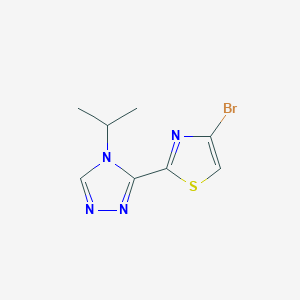
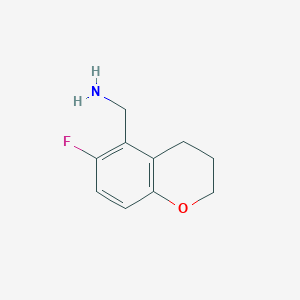
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)
